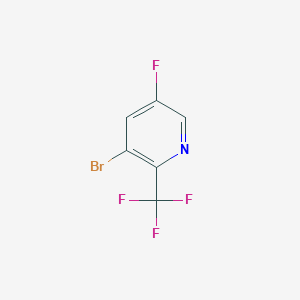

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

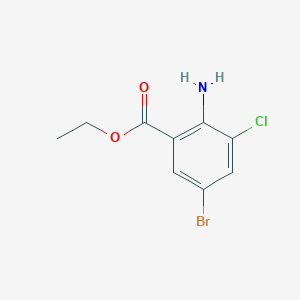

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis

The molecular weight of this compound is 243.98 . The SMILES string representation of the molecule is BrC1=CC(F)=CN=C1C(F)(F)F .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 166.0±35.0 °C at 760 mmHg . The vapour pressure is 2.4±0.3 mmHg at 25°C . The flash point is 54.2±25.9 °C .Applications De Recherche Scientifique

Modular Synthesis of Polysubstituted and Fused Pyridines

One significant application of related pyridine derivatives is in the one-pot reactions for the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This process, which uses a 2-fluoro-1,3-dicarbonyl-initiated sequence under transition-metal catalyst-free conditions, demonstrates the compound's utility in creating complex pyridine structures from readily available materials (Song et al., 2016).

Spectroscopic and Antimicrobial Studies

Spectroscopic characterization through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies has been applied to related fluorinated pyridines. Density Functional Theory (DFT) studies on these compounds help understand their geometric structure, vibrational frequencies, and electronic properties. Additionally, their potential in antimicrobial activities has been explored, indicating a broad scope for biomedical applications (Vural & Kara, 2017).

Trifluoromethylation of Aryl and Heteroaryl Halides

The compound's utility extends to the trifluoromethylation of aryl and heteroaryl halides, a key reaction in the development of trifluoromethylated products. This reaction, performed best in the absence of extra ligands, highlights the efficiency of using fluoroform-derived CuCF3 for introducing trifluoromethyl groups into aromatic compounds, enabling the synthesis of a wide range of trifluoromethylated products with high yield and chemoselectivity (Lishchynskyi et al., 2013).

Fluorination and Synthesis of Fluorohymenidin

In the field of natural product synthesis, fluorinated pyridines have been utilized in the synthesis of fluorohymenidin, demonstrating the compound's role in introducing fluorine into organic molecules. This application underlines the importance of such fluorinated pyridines in developing new synthetic methods for fluorinated compounds (Troegel & Lindel, 2012).

Synthesis of Pesticides

Furthermore, derivatives of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine are crucial in the synthesis of pesticides, showcasing the compound's application in agriculture. The review of synthesis processes for such derivatives emphasizes the compound's role in the production of agrochemicals, offering insights into efficient synthetic strategies (Xin-xin, 2006).

Safety and Hazards

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral . It is considered hazardous and has a hazard classification of Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . The target organs are the respiratory system . Safety measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

It’s known that many trifluoromethylpyridines are used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .

Mode of Action

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as an organoboron reagent, participating in a transition metal-catalyzed carbon–carbon bond-forming process .

Biochemical Pathways

It’s known that trifluoromethylpyridines can influence a variety of biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .

Pharmacokinetics

The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of compounds, which can impact their bioavailability .

Result of Action

Trifluoromethylpyridines are known to have a wide range of biological activities, which can be attributed to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound is classified as Acute Tox. 3 Oral, indicating that it can cause harm if swallowed . It’s also classified as a combustible, acute toxic Cat.3 compound, suggesting that it can cause chronic effects . Therefore, it’s crucial to handle this compound with care and ensure adequate ventilation during its use .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFJEMWVAWRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259876 | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245914-35-5 | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)